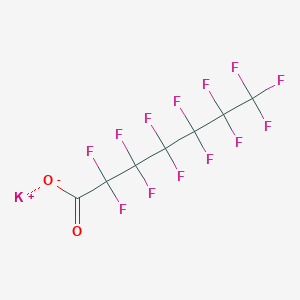

Potassium perfluoroheptanoate

説明

Potassium perfluoroheptanoate, also known as tridecafluoroheptanoic acid potassium salt , is a chemical compound with the molecular formula C7F13KO2 . It is registered under the CAS number 21049-36-5 .

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .科学的研究の応用

Environmental Distribution and Impact

Distribution in Atlantic Ocean : A study by Ahrens et al. (2009) investigated the distribution of perfluoroalkyl compounds (PFCs), including perfluoroheptanoic acid, in the Atlantic Ocean. The study highlighted the influence of trans-Atlantic Ocean currents on the concentration gradient of these compounds.

Contamination from Wastewater Treatment Plants : Research by Lindstrom et al. (2011) showed that the application of PFC contaminated biosolids in agricultural fields led to elevated PFC concentrations in surface and well water.

Chemical and Industrial Applications

Chemical Composition Analysis : Jiang et al. (2015) reported on the isomeric profiles of commercial perfluorooctane sulfonate (PFOS) and perfluorooctanoate (PFOA) products, including impurities such as perfluoroheptanoate acids (PFHpA).

Electrokinetic Chromatography Application : A study by Švidrnoch et al. (2016) utilized perfluoroheptanoic acid in micellar electrokinetic chromatography for the determination of synthetic cannabinoids.

Human and Environmental Health Concerns

Biomonitoring in Human Urine : Jurado‐Sánchez et al. (2014) developed a method for monitoring perfluoroalkyl acids, including perfluoroheptanoic acid, in human urine.

Interaction with Biological Lipids : A study by Ghosh et al. (2022) explored the interaction of perfluoroheptanoic acid with lipid monolayers, revealing its potential adverse effects on human health.

Agricultural Research

Research on Potassium in Agriculture : Römheld & Kirkby (2010) discussed the future research needs on potassium in agriculture, which could include studies on compounds like potassium perfluoroheptanoate.

Contamination in Rural Areas : Chen et al. (2016) examined the presence of perfluorinated compounds, including perfluoroheptanoic acid, in soil and water in rural areas.

Food Packaging and Safety

- Presence in Food Packaging : Zafeiraki et al. (2014) analyzed food packaging materials for PFCs, including perfluoroheptanoic acid, to assess potential health risks.

Toxicological Research

Toxicity Evaluation in Rodents : Chang et al. (2018) evaluated the reproductive and developmental toxicity of potassium perfluorohexanesulfonate in mice, which is chemically related to this compound.

Acute Toxicity Studies : Mulkiewicz et al. (2007) assessed the acute toxicity of perfluorinated carboxylic acids, including perfluoroheptanoic acid, using various in vitro test systems.

Safety and Hazards

Potassium perfluoroheptanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this substance .

作用機序

Target of Action

Potassium perfluoroheptanoate, also known as perfluoroheptanoic acid (PFHpA) and its salts, is a substance of very high concern due to its toxic effects It’s known that these substances exist in the dissociated form of perfluoroheptanoate, which has been scientifically proven to have reprotoxic effects .

Mode of Action

It’s known that these substances can cause probable serious effects to the environment and human health .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, in an industry-influenced river in northeast China, the widespread application of perfluorinated compounds (PFCs) like this compound makes them ubiquitously distributed in the environment .

特性

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HF13O2.K/c8-2(9,1(21)22)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20;/h(H,21,22);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYXZPMOVCRLEQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F13KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00896627 | |

| Record name | Potassium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21049-36-5 | |

| Record name | Potassium perfluoroheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00896627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

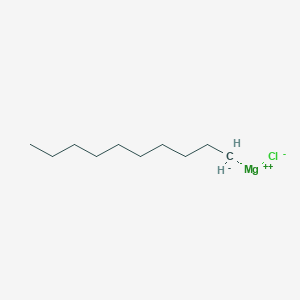

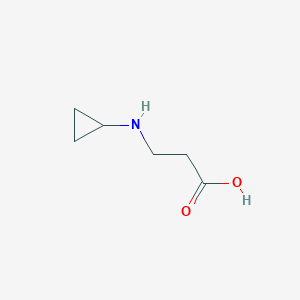

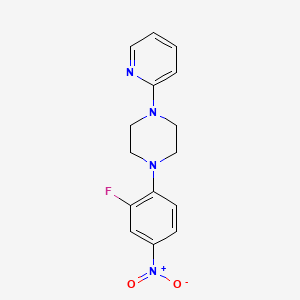

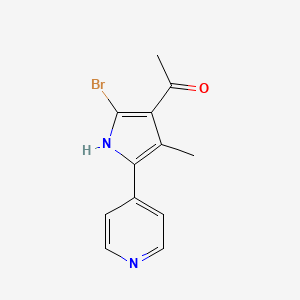

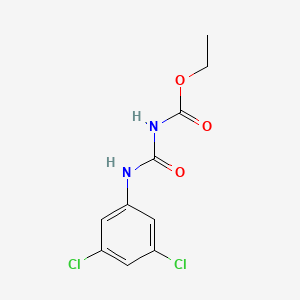

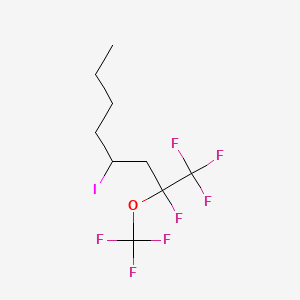

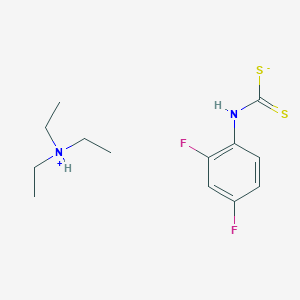

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)